molecular formula C11H17BrN4O2 B13073067 tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No.: B13073067
M. Wt: 317.18 g/mol
InChI Key: OJXUKJDCMGKHNE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: is a complex organic compound belonging to the class of halogenated heterocycles. It is characterized by its unique structure, which includes a triazolo-pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate with a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .

Biology and Medicine: In biological and medicinal research, tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate has shown potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Industry: In the industrial sector, this compound’s derivatives are explored for their potential use in creating advanced materials, such as polymers and coatings .

Mechanism of Action

The exact mechanism of action of tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as bacterial enzymes, disrupting their function and leading to antibacterial effects . Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
  • 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4-yl

Comparison: Compared to similar compounds, tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate stands out due to its bromomethyl group, which enhances its reactivity and potential for further chemical modifications . This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H17BrN4O2

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H17BrN4O2/c1-11(2,3)18-10(17)15-4-5-16-8(6-12)13-14-9(16)7-15/h4-7H2,1-3H3

InChI Key

OJXUKJDCMGKHNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2CBr)C1

Origin of Product

United States

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